Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

CAS No.: 101327-98-4

Cat. No.: VC7811102

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101327-98-4 |

|---|---|

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | methyl 1-methyl-2-oxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | GFCZCYCTEGTOBA-UHFFFAOYSA-N |

| SMILES | CN1CCCC(C1=O)C(=O)OC |

| Canonical SMILES | CN1CCCC(C1=O)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

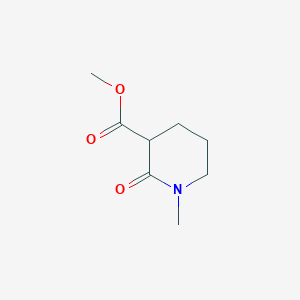

Methyl 1-methyl-2-oxopiperidine-3-carboxylate features a piperidine backbone with three key substituents:

-

N-Methyl group: Enhances lipophilicity and influences stereoelectronic interactions.

-

2-Oxo group: Introduces ketone functionality, enabling nucleophilic additions and reductions.

-

3-Carboxylate ester: Provides a site for hydrolysis or transesterification reactions .

The compound’s IUPAC name, methyl 1-methyl-2-oxopiperidine-3-carboxylate, reflects this substitution pattern. Its SMILES notation, CN1CCCC(C1=O)C(=O)OC, and InChIKey, GFCZCYCTEGTOBA-UHFFFAOYSA-N, are standardized identifiers for chemical databases .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| CAS Registry Number | 101327-98-4 | |

| SMILES | CN1CCCC(C1=O)C(=O)OC | |

| XLogP3-AA (Log P) | 0.7 (predicted) |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process involving cyclization and esterification. A patented method (WO2000026187A1) outlines the following steps :

-

Malonate Alkylation: Diethyl malonate reacts with a cyanoethylating agent (e.g., cinnamonitrile derivatives) to form a substituted malonate intermediate.

-

Cyclization: The intermediate undergoes base-catalyzed cyclization (e.g., using NaOEt in ethanol) to form the piperidine ring.

-

Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) reduces the nitrile group to an amine.

-

Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions yields the final ester .

Industrial production optimizes these steps for scalability, employing recrystallization or chromatography for purification. Typical yields exceed 70% under optimized conditions .

Stereochemical Considerations

The synthesis predominantly yields the trans-isomer due to steric hindrance during cyclization. Patent data indicate that the cis-isomer constitutes less than 5% of the product mixture, ensuring high stereochemical purity for pharmaceutical applications .

Pharmaceutical Applications

Role in Paroxetine Synthesis

Methyl 1-methyl-2-oxopiperidine-3-carboxylate is a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). The process involves:

-

Reductive Amination: The ketone group is reduced to a secondary amine.

-

Resolution: Chiral resolution using tartaric acid derivatives isolates the biologically active (−)-trans enantiomer.

-

Functionalization: Introduction of the p-fluorophenyl group completes the paroxetine structure .

Table 2: Key Reactions in Paroxetine Synthesis

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ketone Reduction | H₂/Pd-C, ethanol | Secondary amine formation |

| Chiral Resolution | (+)-Di-p-toluoyl-D-tartaric acid | Enantiomer isolation |

| Aryl Introduction | Pd-mediated coupling | p-Fluorophenyl addition |

Biological Activity and Derivatives

c-Met Kinase Inhibition

A 2014 study (PMC6271681) identified 3-carboxypiperidin-2-one derivatives as potent c-Met inhibitors, with IC₅₀ values as low as 8.6 nM . Structural analogs of Methyl 1-methyl-2-oxopiperidine-3-carboxylate demonstrated:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume